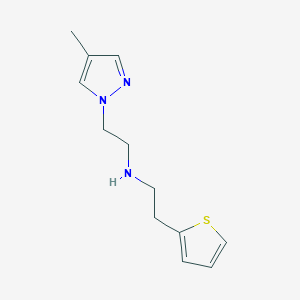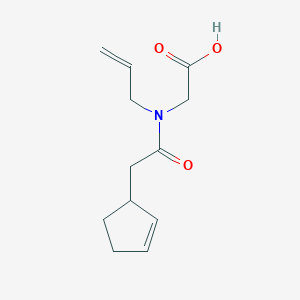
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is an organic compound with the molecular formula C12H17NO3 This compound features a unique structure that includes an allyl group, a cyclopent-2-en-1-yl moiety, and a glycine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine typically involves the following steps:
Formation of 2-(cyclopent-2-en-1-yl)acetic acid: This intermediate can be synthesized by reacting cyclopent-2-en-1-one with ethyl acetate in the presence of an acid or base catalyst.
Acylation of Glycine: The 2-(cyclopent-2-en-1-yl)acetic acid is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Substituted allyl derivatives.
Applications De Recherche Scientifique
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine involves its interaction with specific molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopent-2-en-1-yl moiety may also interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Allyl-n-(2-cyclopenten-1-yl)acetamide
- n-Allyl-n-(2-cyclopenten-1-yl)acetylalanine
Uniqueness
n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is unique due to the presence of both an allyl group and a cyclopent-2-en-1-yl moiety, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[(2-cyclopent-2-en-1-ylacetyl)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-7-13(9-12(15)16)11(14)8-10-5-3-4-6-10/h2-3,5,10H,1,4,6-9H2,(H,15,16) |
Clé InChI |
KJDZTMCGZVLRMM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC(=O)O)C(=O)CC1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
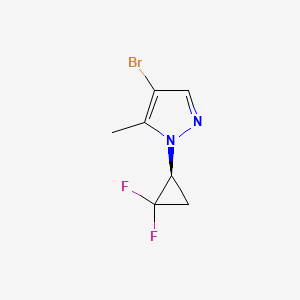

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
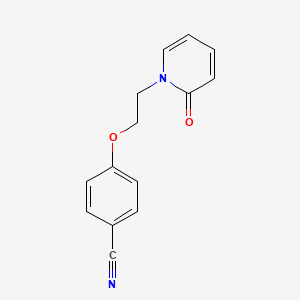
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
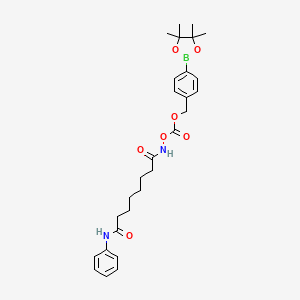
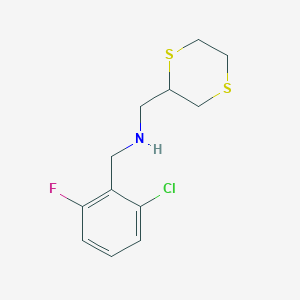
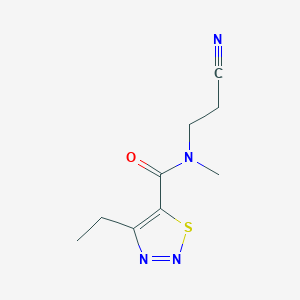
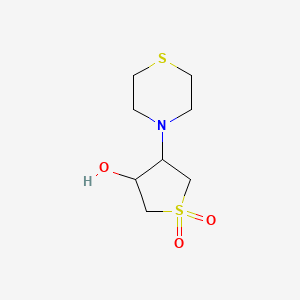
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
